
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is a compound characterized by its fused bicyclic structure containing a propan-2-yl group. This compound exhibits stereoisomerism, specifically of the (3aR,7aR) configuration. It is commonly used as a precursor in organic synthesis reactions due to its versatile chemical properties. This compound finds applications in the production of various pharmaceuticals, agrochemicals, and fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves several steps. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in different chemical reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their antibacterial, antifungal, and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one: This compound shares a similar bicyclic structure but differs in functional groups.
(3aR,7aR)-4’-(1,2-Benzisothiazol-3-yl)octahydro-spiro[2H-isoindole-2,1’-piperazinium] Methanesulfonate: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene lies in its specific stereochemistry and the presence of the propan-2-yl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C12H18 |
|---|---|
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C12H18/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9-10,12H,4,6,8H2,1-2H3/t10-,12+/m0/s1 |
InChI-Schlüssel |
BHHLUTJBCGPXTM-CMPLNLGQSA-N |
Isomerische SMILES |
CC(C)C1=CC=C[C@@H]2[C@H]1CCC2 |
Kanonische SMILES |
CC(C)C1=CC=CC2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


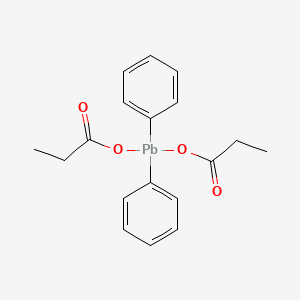
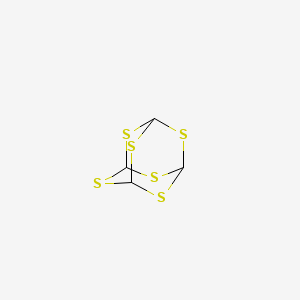
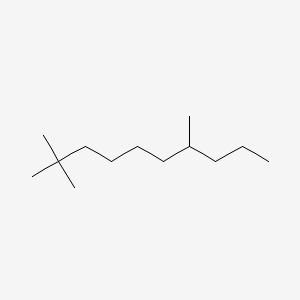



![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
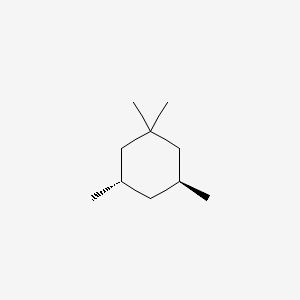
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
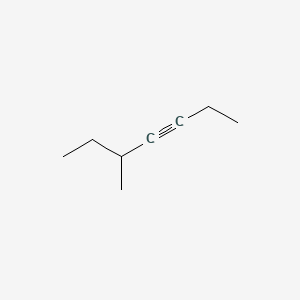
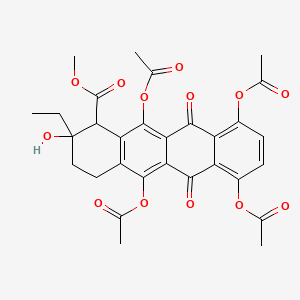
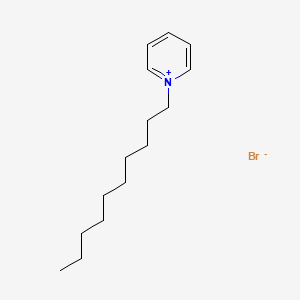
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
